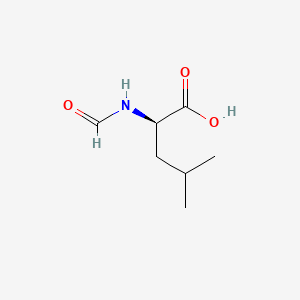

N-alpha-Formyl-D-leucine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-formamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBHOAHFRNLZGN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-alpha-Formyl-D-leucine

This guide provides a comprehensive technical overview of N-alpha-Formyl-D-leucine, a derivative of the D-enantiomer of the essential amino acid leucine. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into its synthesis, purification, and characterization. While the specific discovery history of this compound is not extensively documented in publicly available literature, its significance is inferred from the broader importance of N-formylated amino acids and D-amino acids in biological systems and medicinal chemistry.

N-formylation is a critical modification in peptides and proteins, influencing immune responses and gene expression[1]. Furthermore, D-amino acids are known to be key components in bacterial cell walls and have been explored for their role in biofilm disassembly[2]. The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation, a valuable attribute in drug design. This guide will focus on the practical aspects of preparing and verifying this compound, providing a foundation for its application in further research.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the direct formylation of D-leucine. A widely used and effective method involves the use of a mixture of formic acid and acetic anhydride, which generates the reactive formylating agent, acetic formic anhydride, in situ[3][4][5].

Reaction Principle and Causality

The formylation of the primary amine of D-leucine with acetic formic anhydride is a nucleophilic acyl substitution reaction. Acetic formic anhydride is a mixed anhydride that is more stable and practical to use than formic anhydride itself[5]. The formyl group is more electrophilic and less sterically hindered than the acetyl group, leading to the selective transfer of the formyl group to the amine nucleophile[5]. The reaction is typically carried out under mild conditions, ensuring the integrity of the chiral center of the D-leucine starting material.

Diagram of the Synthesis Workflow:

References

Physicochemical properties of N-alpha-Formyl-D-leucine

An In-depth Technical Guide to the Physicochemical Properties of N-alpha-Formyl-D-leucine

Introduction: Unveiling a Key Chiral Building Block

This compound is a derivative of the essential amino acid D-leucine, distinguished by a formyl group attached to its alpha-amino nitrogen. While its L-enantiomer, N-Formyl-L-leucine, is often highlighted for its role as an intermediate in the synthesis of the weight-management drug Orlistat, the D-form holds significant value in its own right, particularly in the realms of medicinal chemistry and drug discovery.[1] The incorporation of "unnatural" D-amino acids into peptide chains is a cornerstone strategy for developing peptidomimetics with enhanced metabolic stability, altered receptor affinity, and improved bioavailability.[2] The formyl group serves as a simple, yet effective, protecting group for the amine, allowing for selective chemical modifications at other sites of the molecule. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, details established analytical methodologies for its characterization, and discusses its applications for researchers and drug development professionals.

Core Physicochemical & Chemical Properties

A precise understanding of the fundamental properties of this compound is critical for its effective application in synthesis, formulation, and analytical development. These properties dictate its behavior in various chemical environments and are foundational to predicting its reactivity, stability, and compatibility with other substances.

Chemical and Physical Data Summary

The key identifying and physical characteristics of this compound are summarized below. This data is essential for laboratory handling, analytical method setup, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 44978-39-4 | [3][4][5] |

| Molecular Formula | C₇H₁₃NO₃ | [3][4][5] |

| Molecular Weight | 159.18 - 159.2 g/mol | [4][5] |

| IUPAC Name | (2R)-2-formamido-4-methylpentanoic acid | [3][5] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | 132°C to 144°C | [3][5] |

| Optical Rotation | +40° ± 2.0° (c=1 in water) | [3] |

| InChI Key | HFBHOAHFRNLZGN-MDOHGIEYNA-N | [3][5] |

| Canonical SMILES | CC(C)C--INVALID-LINK--C(O)=O | [3][5] |

Solubility Profile

The solubility of a compound is a critical parameter for reaction chemistry, purification, and the development of analytical methods. While specific quantitative data for the D-enantiomer is sparse, the solubility is expected to be highly comparable to its L- and DL- counterparts. The presence of both a polar carboxyl group and a formylamide group, contrasted with the nonpolar isobutyl side chain, gives it moderate solubility characteristics.

| Solvent | Solubility | Notes | Source(s) |

| Water | Soluble | Solubility is enhanced in hot water and at pH extremes due to the ionization of the carboxyl group. | [6][7] |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | Data for the L-form; ultrasonic assistance may be needed. | [8][9] |

| Ethanol | Soluble | Estimated solubility of ~30 mg/mL based on similar compounds. | [9] |

| N,N-Dimethylformamide (DMF) | Soluble | Estimated solubility of ~30 mg/mL based on similar compounds. | [9] |

Insight: The amphiphilic nature of this compound allows for its use in a variety of solvent systems. For synthetic applications, polar aprotic solvents like DMF are common, while for analytical purposes, especially reverse-phase HPLC, mixtures of water with acetonitrile or methanol are typical. The pH-dependent aqueous solubility is a key lever for extraction and purification protocols.

Acidity and pKa

The acidity of this compound is primarily defined by its carboxylic acid group. The pKa value is crucial for understanding the ionization state of the molecule at a given pH, which influences its solubility, reactivity, and chromatographic behavior. The pKa of the α-carboxyl group in the parent amino acid, Leucine, is approximately 2.36.[10] The N-formylation replaces the basic amino group (pKb ~9.60) with a neutral amide, thus the molecule's overall acidic character is dominated by the carboxyl function. Therefore, at physiological pH (~7.4), the molecule will exist almost exclusively as its conjugate base, the carboxylate anion.

Synthesis and Stereochemical Integrity

The synthesis of N-formyl amino acids is a well-established process in organic chemistry. The primary challenge lies in maintaining the stereochemical integrity of the chiral center, which is paramount for pharmaceutical applications.

General Synthesis Pathway: Formylation

A common and efficient method for the N-formylation of an amino acid involves the in-situ generation of a reactive formylating agent, such as acetic formic anhydride, from a mixture of formic acid and acetic anhydride.[11] This approach is favored for its high yield and relatively simple procedure.

Caption: General workflow for the synthesis of this compound.

Expert Insight: The slow, dropwise addition of acetic anhydride at low temperatures is critical to control the exothermic reaction and prevent the formation of side products. Monitoring the reaction by Thin-Layer Chromatography (TLC) is a self-validating step to ensure the complete consumption of the starting D-leucine before proceeding to the work-up phase.

Analytical Methodologies for Quality Control

Rigorous analytical testing ensures the identity, purity, and quality of this compound. A multi-faceted approach combining chromatographic and spectroscopic techniques is standard practice.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like N-formyl amino acids.[] A reverse-phase method is typically employed.

Objective: To quantify the purity of this compound and detect any related impurities.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Formic acid

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.

-

Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Standard/Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard and sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

-

-

Chromatographic Conditions (Typical):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

-

Column Temperature: 30°C

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Ramp to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-25 min: Equilibrate at 5% B

-

-

-

Data Analysis:

-

Integrate the peak areas in the resulting chromatogram.

-

Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Trustworthiness: This protocol is self-validating. The use of a gradient elution ensures that impurities with a wide range of polarities are separated and detected. The final equilibration step is crucial for ensuring the reproducibility of retention times between injections, a hallmark of a robust analytical method.

Caption: Workflow for HPLC purity analysis of this compound.

Applications in Research and Drug Development

The unique stereochemistry of this compound makes it a valuable building block for creating novel therapeutic agents with improved pharmacological profiles.

-

Peptidomimetics and Drug Stability: The primary application is in the synthesis of peptides containing unnatural D-amino acids. Peptides constructed with D-amino acids are resistant to degradation by proteases, which selectively cleave peptide bonds between L-amino acids. This significantly increases the in-vivo half-life of peptide-based drugs.[2]

-

Chiral Synthesis: It serves as a defined chiral starting material for the synthesis of more complex molecules where the stereochemistry of the leucine side chain is critical for biological activity.

-

Biochemical Probes: While less common than its L-methionine counterpart, N-formylated amino acids can be used to study N-formyl peptide receptors (FPRs), which are involved in the innate immune response.[13] this compound could serve as a tool to probe the stereochemical sensitivity of these receptors.

Conclusion

This compound is more than a simple amino acid derivative; it is a specialized chemical tool with well-defined physicochemical properties. Its defined stereochemistry, coupled with the protective formyl group, makes it an important building block for medicinal chemists aiming to overcome the inherent metabolic instability of peptide-based therapeutics. A thorough understanding of its solubility, stability, and analytical characterization, as detailed in this guide, is fundamental to leveraging its full potential in the design and development of next-generation drugs.

References

- 1. innospk.com [innospk.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H34465.03 [thermofisher.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Buy n-alpha-Formyl-DL-norleucine [smolecule.com]

- 7. Cas 5338-45-4,N-FORMYL-DL-LEUCINE | lookchem [lookchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. peptideweb.com [peptideweb.com]

- 11. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to N-alpha-Formyl-D-leucine: A Novel Potential Chemoattractant for Innate Immune Regulation

Abstract

The recruitment of leukocytes to sites of infection and inflammation is a cornerstone of the innate immune response, orchestrated by a class of molecules known as chemoattractants. Among the most potent of these are N-formylated peptides, metabolic byproducts of bacteria and damaged mitochondria, which are recognized by a dedicated family of Formyl Peptide Receptors (FPRs) on phagocytic cells.[1][2][3][4] Concurrently, there is a growing appreciation for the role of bacterially-derived D-amino acids as signaling molecules that modulate host immunity.[5][6][7] This guide explores the compelling, yet uncharted, intersection of these two fields by proposing N-alpha-Formyl-D-leucine as a novel, potential chemoattractant. We provide the scientific rationale for its investigation, detail the established signaling pathways it may activate, and present a comprehensive experimental framework for its synthesis, characterization, and validation as a modulator of leukocyte chemotaxis. This document is intended for researchers, immunologists, and drug development professionals seeking to explore new frontiers in innate immunity and inflammatory disease.

Introduction: The Scientific Rationale

The innate immune system relies on a sophisticated surveillance mechanism to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This recognition triggers a cascade of events, including the directed migration of immune cells—a process known as chemotaxis.

1.1 N-Formylated Peptides: The Archetypal Bacterial Chemoattractants N-formylated peptides, such as the well-characterized N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes, particularly neutrophils.[2][3] Because protein synthesis in bacteria is initiated with N-formylmethionine, these peptides are continuously released by viable bacteria or shed from disrupted mitochondria (which share an evolutionary lineage with bacteria), serving as unambiguous signals of infection or cellular injury.[4] These signals are detected by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), which trigger pro-inflammatory and migratory responses.[1][8][9]

1.2 D-Amino Acids: Emerging Modulators of Host-Microbe Interactions While L-amino acids are the canonical building blocks of proteins in eukaryotes, bacteria synthesize and release a diverse array of D-amino acids.[5][10][11] Initially recognized for their structural role in the bacterial cell wall, D-amino acids are now understood to be active signaling molecules that can regulate biofilm formation, act as inter-kingdom signals, and modulate host immune responses.[7][10] Notably, certain aromatic D-amino acids, such as D-phenylalanine and D-tryptophan, have been shown to act as chemoattractants for human leukocytes through distinct GPCRs.[5][12] Furthermore, other D-amino acids like D-leucine can inhibit innate immunity through sweet taste receptors in the upper airway.[5][13]

1.3 The Hypothesis: this compound as a Hybrid Chemoattractant We hypothesize that this compound, a molecule combining the N-formyl group characteristic of potent PAMPs with the D-stereoisomerism of bacterial signaling molecules, represents a novel and uncharacterized chemoattractant. The presence of the N-formyl group suggests a potential interaction with the FPR family of receptors, while the D-leucine moiety introduces a unique stereochemical configuration that could confer novel receptor specificity or modulatory activity. Investigating this molecule opens a new avenue for understanding the chemical language of host-pathogen interactions and may lead to the development of novel immunomodulatory therapeutics.

The Formyl Peptide Receptor (FPR) Signaling Pathway

The biological effects of N-formylated peptides are mediated primarily through the FPR family, which in humans consists of three members: FPR1, FPR2 (also known as FPRL1), and FPR3.[1][8] FPR1 is considered the high-affinity receptor for fMLP and is central to mediating the chemotactic response to bacterial peptides.[14]

Upon ligand binding, FPR1 undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gαi subtype. This initiates a well-defined signaling cascade:

-

G-Protein Dissociation: The activated Gαi subunit dissociates from the Gβγ complex.

-

Downstream Effector Activation: Both the Gαi and Gβγ subunits activate downstream effectors. The Gβγ complex is primarily responsible for activating Phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular calcium is a critical signal for cell activation.

-

PKC Activation & Cytoskeletal Rearrangement: DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC). This, in concert with other pathways like the PI3K/Akt and MAPK pathways, leads to the phosphorylation of numerous downstream targets that control the dynamic rearrangement of the actin cytoskeleton, ultimately resulting in directed cell migration.[15][16]

Experimental Framework for Validation

A rigorous, multi-step approach is required to validate this compound as a chemoattractant and to characterize its mechanism of action.

3.1 Synthesis and Purity Analysis of this compound

The first critical step is the synthesis and purification of the target compound to ensure experimental results are not confounded by impurities.

Experimental Protocol: Synthesis

-

Reaction Setup: In a dry round-bottom flask, suspend D-leucine (1.0 equivalent) in formic acid (approximately 4 mL per gram of D-leucine).

-

Cooling: Cool the suspension to 0°C in an ice bath with continuous magnetic stirring.

-

Reagent Addition: Slowly add acetic anhydride (1.8 equivalents) dropwise to the cooled mixture. The rate of addition should be controlled to maintain the temperature below 10°C. This in situ generation of acetic formic anhydride is the key formylating agent.[17]

-

Reaction Progression: After complete addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

-

Work-up: Remove the solvent under reduced pressure (in vacuo). Partition the resulting residue between ethyl acetate and water.

-

Extraction: Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the ethyl acetate in vacuo to yield crude this compound.

Experimental Protocol: Purification and Analysis

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of a hot ethanol/water mixture. Allow the solution to cool slowly to room temperature to form crystals. Maximize yield by further cooling in an ice bath. Collect the crystals by vacuum filtration and dry under vacuum.[17]

-

Purity Analysis (HPLC): Assess chemical purity using a reversed-phase HPLC system (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% formic acid. Purity should be >98%.[18]

-

Identity Confirmation (Mass Spectrometry & NMR): Confirm the molecular weight (159.19 g/mol ) and structure of the purified compound using high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.

3.2 In Vitro Chemotaxis Assay

The gold-standard method for assessing chemoattractant potential is the Transwell migration assay (also known as the Boyden chamber assay).

Experimental Protocol: Transwell Assay [19][20]

-

Cell Preparation: Use either freshly isolated human peripheral blood neutrophils or a suitable cell line, such as human promyelocytic leukemia (HL-60) cells differentiated into a neutrophil-like state with DMSO or ATRA. Resuspend cells in assay medium (e.g., RPMI-1640) at a concentration of 2.5 x 10⁶ cells/mL.

-

Assay Plate Setup: In the lower wells of a 24-well Transwell plate (with 3-5 µm pore size inserts), add 600 µL of assay medium containing various concentrations of this compound (e.g., ranging from 10⁻¹¹ M to 10⁻⁵ M).

-

Controls: Include wells with assay medium alone (negative control) and wells with a known chemoattractant like fMLP (positive control, typically with an EC50 in the nanomolar range) as a positive control.

-

Cell Addition: Add 100 µL of the prepared cell suspension (2.5 x 10⁵ cells) to the upper chamber (the insert).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Quantification: After incubation, remove the inserts. Fix and stain the cells that have migrated through the porous membrane to the underside. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, dissociate the migrated cells and quantify them using a fluorescent dye (e.g., Calcein-AM) and a plate reader.

-

Data Analysis: Calculate the Chemotactic Index (CI) as the number of cells migrating towards the test compound divided by the number of cells migrating towards the negative control. Plot the CI against the log of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

3.3 Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency and efficacy.

| Compound | Peak Chemotactic Index (CI) | EC₅₀ (M) |

| Vehicle Control | 1.0 (by definition) | N/A |

| fMLP (Positive Control) | e.g., 15.2 ± 1.8 | e.g., 1.5 x 10⁻⁹ |

| This compound | Experimental Result | Experimental Result |

| D-leucine (Control) | Experimental Result | Experimental Result |

| N-alpha-Formyl-L-leucine (Control) | Experimental Result | Experimental Result |

Receptor Identification and Further Mechanistic Studies

If this compound is confirmed as a chemoattractant, the next steps involve identifying its receptor and confirming the engagement of the canonical signaling pathway.

-

Receptor Specificity: The chemotaxis assay can be repeated using specific and selective antagonists for FPR1 (e.g., Cyclosporin H) and FPR2 to determine if the migratory response is blocked. Further validation can be achieved using cell lines engineered to express only a single FPR subtype.

-

Calcium Flux Assay: A key indicator of FPR activation is a rapid, transient increase in intracellular calcium.[21] Cells can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with this compound, changes in fluorescence can be measured over time using a fluorometric plate reader or flow cytometer. A positive result would strongly support the engagement of the Gαi/PLCβ pathway. This assay should also be sensitive to pertussis toxin, which inhibits Gαi signaling.[21]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to investigate this compound as a potential chemoattractant. By combining the known signaling motifs of N-formylated peptides and the emerging immunomodulatory roles of D-amino acids, this research direction holds significant promise. Confirmation of its chemoattractant properties would establish a new class of PAMPs and could pave the way for the development of novel therapeutics designed to either enhance immune responses to infection or dampen excessive inflammation in autoimmune diseases. Future in vivo studies in models of bacterial infection or sterile inflammation would be the logical next step to translate these foundational in vitro findings into a physiological context.

References

- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. N-formylmethionyl peptides as chemoattractants for leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 6. Different roles of D-amino acids in immune phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 10. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Amino acid - Wikipedia [en.wikipedia.org]

- 12. Aromatic D-amino acids act as chemoattractant factors for human leukocytes through a G protein-coupled receptor, GPR109B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-Amino acids in immune system | DAAIR center [d-aminoacids.com]

- 14. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 15. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]

- 20. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Effects of N-alpha-Formyl-D-leucine on Cellular Signaling: A Framework for Investigation

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The principle of stereospecificity is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. While L-amino acids constitute the primary building blocks of proteins, their D-isomers are increasingly recognized for their unique physiological roles.[1] This guide provides a comprehensive technical framework for investigating the stereospecific effects of N-alpha-Formyl-D-leucine on cellular signaling. We postulate that this compound, as a structural analog of bacterial and mitochondrial N-formylated peptides, is a putative ligand for the Formyl Peptide Receptor (FPR) family of G protein-coupled receptors (GPCRs).[2][3] This document outlines the theoretical basis for this hypothesis, details the downstream signaling cascades likely to be involved, and provides a rigorous, step-by-step experimental roadmap to characterize its binding affinity, signaling profile, and functional consequences. The insights derived from such studies hold significant potential for the development of novel therapeutics targeting inflammatory and immune responses.

Introduction: The Significance of Chirality in Biological Signaling

Chirality, the property of "handedness" in molecules, is fundamental to biological recognition. Enzymes, receptors, and other cellular machinery are themselves chiral, creating specific binding pockets that preferentially interact with one stereoisomer over another. N-formylated peptides are potent chemoattractants for phagocytic leukocytes and are recognized by the innate immune system as key pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[3] These molecules are characterized by an N-terminal formyl group, a feature of protein synthesis in bacteria and mitochondria.[4]

The primary receptors for these molecules are the Formyl Peptide Receptors (FPRs), a family of GPCRs integral to host defense and inflammation.[3][5] In humans, this family includes FPR1, FPR2, and FPR3, which, despite sequence homology, exhibit distinct ligand specificities and signaling outcomes.[5][6] While most research has focused on peptides containing L-amino acids, the inclusion of D-amino acids can dramatically alter peptide stability, conformation, and receptor interaction. The presence of a D-methionine-containing hexapeptide that acts as a potent FPR agonist underscores the potential for D-amino acids to serve as effective modulators of this receptor family.[7]

This guide focuses on this compound, proposing a logical framework to elucidate its unique signaling properties compared to its L-enantiomer, thereby exploring a novel avenue for stereospecific drug design.

The Formyl Peptide Receptor (FPR) Family: The Putative Target

FPRs are prototypical chemoattractant receptors expressed predominantly on immune cells like neutrophils and monocytes.[4] As GPCRs, they possess a characteristic seven-transmembrane helical structure and transduce extracellular signals by coupling to intracellular heterotrimeric G proteins, specifically the inhibitory Gαi subfamily.[6][8][9]

Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi and Gβγ subunits, both of which initiate downstream signaling cascades.[6][10]

Key FPR Signaling Pathways

The activation of FPRs triggers a well-defined set of intracellular events crucial for immune cell function:

-

Phospholipase C (PLC) Activation and Calcium Mobilization: The dissociated Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is essential for degranulation and superoxide production.[6][11][12]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, leading to the phosphorylation and activation of Akt (Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and, in this context, chemotaxis.[6][11][12]

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: FPR activation also stimulates the MAPK pathways, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[4][11] These pathways regulate a wide array of cellular processes, including inflammation and gene expression.

The following diagram illustrates the canonical FPR signaling cascade, which serves as the foundation for our proposed investigation of this compound.

Caption: Hypothesized FPR Signaling Pathway for this compound.

The L-Leucine Counterpart: A Divergent Pathway?

It is crucial to consider the well-established signaling role of the natural enantiomer, L-leucine. L-leucine is a potent activator of the mammalian Target of Rapamycin (mTOR) pathway, specifically mTOR Complex 1 (mTORC1).[13][14] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[15][16] L-leucine sensing occurs inside the cell and promotes the translocation of mTORC1 to the lysosomal surface, a key step in its activation.[16]

The signaling mechanism of L-leucine via mTOR is fundamentally different from the GPCR-mediated signaling proposed for this compound. This presents a compelling basis for stereospecific effects:

-

D-Leucine Derivative: Hypothesized to act extracellularly on FPRs, triggering rapid, G-protein-mediated inflammatory and chemotactic responses.

-

L-Leucine: Acts intracellularly as a nutrient sensor to regulate the mTOR pathway, influencing metabolic processes and protein synthesis over a longer timescale.[17]

A key objective of the proposed research is to determine if this compound signaling is confined to the FPR pathway or if it exhibits any cross-talk with or antagonism of the canonical L-leucine/mTOR pathway.

Experimental Framework for Characterizing Stereospecific Effects

To rigorously test our hypothesis, a multi-tiered experimental approach is required. This framework is designed to first establish receptor interaction, then delineate the specific signaling pathways activated, and finally, assess the functional cellular outcomes.

Caption: Tiered Experimental Workflow for Functional Characterization.

Tier 1: Receptor Binding and Affinity

The initial step is to confirm direct interaction with FPRs and quantify binding affinity. This establishes whether this compound is a bona fide ligand.

Protocol 4.1.1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound and N-alpha-Formyl-L-leucine for FPR1 and FPR2.

-

Cell System: Use a cell line stably expressing high levels of human FPR1 or FPR2 (e.g., transfected HEK293 or U937 cells).

-

Materials:

-

Radioligand: N-Formyl-Nle-Leu-Phe-Nle-[¹²⁵I]Tyr-Lys (a high-affinity FPR ligand).

-

Test Compounds: this compound, N-alpha-Formyl-L-leucine.

-

Positive Control: fMLP (N-Formyl-Met-Leu-Phe).[18]

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

-

Procedure:

-

Prepare cell membranes from the FPR-expressing cell line via dounce homogenization and centrifugation.

-

In a 96-well plate, add a constant concentration of the radioligand (~0.1 nM).

-

Add increasing concentrations of the unlabeled competitor (test compounds or fMLP) ranging from 10⁻¹² M to 10⁻⁵ M.

-

Add a fixed amount of cell membrane preparation (e.g., 10-20 µg protein) to each well.

-

Incubate at 4°C for 90 minutes to reach equilibrium.

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Tier 2: Downstream Signaling Activation

Once binding is confirmed, the next step is to verify that this binding event translates into G-protein activation and the initiation of downstream signaling cascades.

Protocol 4.2.1: GTPγS Binding Assay

-

Objective: To measure the ability of this compound to induce G-protein activation.

-

Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

-

Procedure:

-

Incubate cell membranes expressing the target FPR with [³⁵S]GTPγS and GDP in an assay buffer.

-

Add varying concentrations of the test ligand (this compound vs. L-leucine counterpart).

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction and filter through a filter plate.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding against ligand concentration to generate a dose-response curve and determine the EC₅₀.

-

Protocol 4.2.2: Intracellular Calcium Mobilization Assay

-

Objective: To assess the activation of the PLC pathway.

-

Cell System: Use FPR-expressing cells (e.g., U937 or primary human neutrophils).

-

Procedure:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash cells to remove excess dye.

-

Measure baseline fluorescence using a fluorometric plate reader or flow cytometer.

-

Inject the test compound and immediately record the change in fluorescence intensity over time.

-

Quantify the peak fluorescence response and calculate the EC₅₀ from the dose-response curve.

-

Tier 3: Functional Cellular Responses

The final tier connects molecular signaling events to physiological outcomes, providing the most compelling evidence of stereospecific effects.

Protocol 4.3.1: Chemotaxis Assay

-

Objective: To measure the ability of this compound to induce directed cell migration.

-

Method: Use a Boyden chamber or a modern equivalent (e.g., Transwell inserts with a porous membrane).

-

Procedure:

-

Place a solution containing the test compound (chemoattractant) in the lower chamber.

-

Add a suspension of immune cells (e.g., human neutrophils) to the upper chamber (the insert).

-

Incubate for 1-2 hours at 37°C to allow cells to migrate through the membrane toward the chemoattractant.

-

Fix and stain the cells that have migrated to the underside of the membrane.

-

Count the migrated cells in several fields of view using a microscope.

-

Plot the number of migrated cells against the chemoattractant concentration.

-

Data Presentation and Interpretation

All quantitative data should be summarized to clearly demonstrate stereospecific differences.

Table 1: Comparative Binding and Signaling Profile (Hypothetical Data)

| Parameter | This compound | N-alpha-Formyl-L-leucine | fMLP (Control) |

| FPR1 Binding Affinity (Ki, nM) | 15.2 | > 10,000 | 1.1 |

| FPR2 Binding Affinity (Ki, nM) | 250.6 | > 10,000 | 50.3 |

| GTPγS Activation (EC₅₀, nM) | 45.8 | No Activity | 5.4 |

| Ca²⁺ Mobilization (EC₅₀, nM) | 52.1 | No Activity | 7.8 |

| Chemotaxis (EC₅₀, nM) | 10.5 | No Activity | 0.8 |

| mTORC1 Activation (p-S6K) | No change | 1.8-fold increase | No change |

This hypothetical data illustrates a clear stereospecific profile where the D-isomer is a potent FPR agonist, while the L-isomer is inactive at FPRs but potentially active in the mTOR pathway.

Conclusion and Future Directions

This guide provides a robust scientific and methodological framework to investigate the stereospecific effects of this compound. The central hypothesis is that this molecule acts as a selective agonist at Formyl Peptide Receptors, a mechanism distinct from the canonical mTOR signaling pathway activated by its L-enantiomer. By systematically evaluating receptor binding, downstream signal transduction, and functional cellular responses, researchers can elucidate a potentially novel axis of immune modulation.

Confirmation of this hypothesis would have significant implications for drug development. A stereospecific FPR agonist could offer a more targeted approach to modulating inflammation, with potentially fewer off-target metabolic effects associated with L-leucine signaling. Future work should explore the in vivo efficacy of this compound in models of bacterial infection, sterile inflammation, and autoimmune disease, paving the way for a new class of chiral immunomodulatory therapeutics.

References

- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors [mdpi.com]

- 8. Quantitative analysis of formyl peptide receptor coupling to g(i)alpha(1), g(i)alpha(2), and g(i)alpha(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. G protein-coupled receptors: the evolution of structural insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amino acid metabolism in immune cells: essential regulators of the effector functions, and promising opportunities to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Preliminary Studies on the Immunomodulatory Effects of N-alpha-Formyl-D-leucine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the initial investigation into the immunomodulatory properties of the novel synthetic molecule, N-alpha-Formyl-D-leucine. While the immunomodulatory roles of N-formylated peptides and D-amino acids have been studied independently, the unique combination within this molecule presents a compelling, unexplored avenue for therapeutic development. This document outlines the theoretical basis for its potential activity, rooted in the engagement of Formyl Peptide Receptors (FPRs), and provides detailed, field-proven protocols for its synthesis, characterization, and systematic evaluation through a tiered approach of in vitro and in vivo assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the frontier of immunomodulation.

Introduction: The Scientific Rationale

The innate immune system's ability to recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) is a cornerstone of host defense.[1] Among the most potent of these are N-formylated peptides, which are characteristic of bacterial proteins and mitochondrial-derived components released during cellular injury.[1][2][3][4][5] These peptides are primarily recognized by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are expressed on various immune cells, particularly phagocytes like neutrophils and macrophages.[1][2][6][7][8] Activation of FPRs triggers a cascade of pro-inflammatory and chemotactic responses, including cell adhesion, directed migration, release of granular enzymes, and the production of reactive oxygen species, all crucial for clearing pathogens and cellular debris.[1][2][6]

The incorporation of a D-amino acid, specifically D-leucine, introduces another layer of complexity and therapeutic potential. Peptides containing D-amino acids are known for their resistance to enzymatic degradation, leading to a longer biological half-life.[9][10] Furthermore, D-amino acids can exert unique immunomodulatory effects, distinct from their L-enantiomers.[9][10] For instance, certain bacterial D-amino acids, including D-leucine, have been shown to inhibit aspects of the innate immune response.[11][12]

Therefore, this compound is a rationally designed molecule hypothesized to engage the immune system via FPRs, with its D-leucine moiety potentially conferring enhanced stability and a unique signaling signature compared to its L-counterpart. This guide provides the foundational knowledge and detailed protocols to test this hypothesis.

Hypothesized Mechanism of Action

We postulate that this compound acts as a ligand for the Formyl Peptide Receptor family (FPR1, FPR2/ALX, and FPR3). The N-formyl group is the primary driver for receptor recognition, while the D-leucine residue influences binding affinity, receptor activation kinetics, and downstream signaling pathways. This could lead to a range of immunomodulatory outcomes, from potent agonism to biased agonism or even antagonism of canonical N-formylated peptide responses.

Caption: Hypothesized signaling cascade following this compound binding to FPRs.

Phase 1: Synthesis and Characterization

The initial phase involves the chemical synthesis and rigorous characterization of this compound. This ensures the purity and structural integrity of the compound for all subsequent biological assays.

Synthesis Protocol

A plausible synthetic route can be adapted from established methods for the N-formylation of amino acids.[13]

Materials:

-

D-leucine

-

Formic acid (≥95%)

-

Acetic anhydride (≥98%)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: Suspend D-leucine (1.0 eq) in formic acid in a round-bottom flask and cool in an ice bath with stirring.

-

Formylation: Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise, maintaining a low temperature.

-

Reaction Progression: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

-

Work-up: Remove excess formic acid and acetic anhydride under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent in vacuo to yield the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization, for example, from an ethanol/water mixture.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Outcome |

| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation and purity assessment. | Spectra consistent with the structure of this compound.[13] |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm molecular formula. | Observed mass-to-charge ratio (m/z) matching the theoretical value for C₇H₁₃NO₃.[14] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>95%). |

Phase 2: In Vitro Immunomodulatory Profiling

This phase employs a battery of cell-based assays to determine the biological activity of this compound on immune cells. These assays are designed to be conducted in a dose-dependent manner to establish potency and efficacy.[15][16][17]

Experimental Workflow: In Vitro Assays

Caption: Step-wise workflow for the in vitro evaluation of this compound.

Detailed In Vitro Protocols

Cell Culture:

-

Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7) are suitable models.[17] THP-1 cells can be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Protocol 1: Cytotoxicity Assay (MTT Assay)

-

Rationale: To determine the concentration range of the compound that is non-toxic to the cells, ensuring that subsequent functional effects are not due to cell death.[17]

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat with a serial dilution of this compound for 24-48 hours.

-

Add MTT reagent and incubate.

-

Add solubilization solution (e.g., DMSO).

-

Measure absorbance at 570 nm.

-

Protocol 2: Calcium Mobilization Assay

-

Rationale: FPR activation leads to a rapid, transient increase in intracellular calcium concentration ([Ca²⁺]i), serving as a direct measure of receptor agonism.[18]

-

Procedure:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Establish a baseline fluorescence reading.

-

Inject this compound and record the change in fluorescence over time using a fluorometric plate reader.

-

Protocol 3: Chemotaxis Assay (Boyden Chamber Assay)

-

Rationale: To assess the ability of the compound to induce directed cell migration, a key function mediated by FPRs.

-

Procedure:

-

Place a cell suspension in the upper chamber of a Boyden chamber insert.

-

Add this compound or control to the lower chamber.

-

Incubate to allow cell migration through the porous membrane.

-

Stain and count the migrated cells on the underside of the membrane.

-

Protocol 4: Cytokine Production Assay (ELISA)

-

Rationale: To measure the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) to characterize the inflammatory response induced by the compound.[18]

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Quantify cytokine concentrations using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protocol 5: Phagocytosis Assay

-

Rationale: To evaluate the effect of the compound on the phagocytic capacity of macrophages, a critical effector function.[17]

-

Procedure:

-

Pre-treat macrophages with this compound.

-

Add fluorescently labeled particles (e.g., zymosan, E. coli, or latex beads).

-

Incubate to allow for phagocytosis.

-

Wash away non-internalized particles.

-

Quantify phagocytosis using flow cytometry or fluorescence microscopy.

-

Phase 3: Preliminary In Vivo Evaluation

Should in vitro results demonstrate significant and desirable immunomodulatory activity, preliminary in vivo studies in rodent models are warranted. These studies aim to provide initial data on the compound's effects within a complex biological system.[19][20][21][22]

Model Selection:

-

Standard immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are appropriate for initial studies.[22]

Potential In Vivo Assays:

| Assay | Purpose | Brief Methodology |

| Thioglycollate-Induced Peritonitis | To assess in vivo leukocyte recruitment. | Inject thioglycollate intraperitoneally to induce inflammation. Administer this compound and quantify immune cell infiltration into the peritoneal cavity via flow cytometry. |

| Delayed-Type Hypersensitivity (DTH) | To evaluate effects on cell-mediated immunity.[20] | Sensitize mice with an antigen (e.g., SRBC). Challenge with the antigen in the footpad and administer the compound. Measure the degree of footpad swelling as an indicator of the DTH response. |

| Cytokine Profiling in Serum | To assess the systemic inflammatory response. | Administer this compound to mice. Collect blood at various time points and measure systemic cytokine levels using ELISA or multiplex assays. |

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven approach for the preliminary investigation of this compound as a novel immunomodulatory agent. The proposed workflow, from synthesis to in vivo testing, is designed to systematically elucidate its biological activity. Positive and well-characterized results from these initial studies would justify more advanced preclinical development, including pharmacokinetic and toxicological profiling, and evaluation in specific disease models (e.g., infectious disease, autoimmune disorders, or oncology). The unique combination of an FPR-targeting N-formyl group with a stabilizing D-amino acid makes this compound a promising candidate for the development of a new class of immunomodulatory therapeutics.

References

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Formyl Peptide Receptors | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Formyl peptide receptors in the mucosal immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different roles of D-amino acids in immune phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 12. D-Amino acids in immune system | DAAIR center [d-aminoacids.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]

- 17. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo studies of the immunomodulatory effect of Echinacea purpurea on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Metabolic Stability of N-alpha-Formyl-D-leucine

Introduction: The Significance of Metabolic Stability in Drug Development

In the landscape of modern drug discovery, the metabolic stability of a candidate molecule is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and diminished efficacy. Conversely, a molecule that is too resistant to metabolism can accumulate, potentially causing toxicity. For novel chemical entities such as N-alpha-Formyl-D-leucine, a thorough understanding of its metabolic fate is paramount for advancing its development.

This technical guide provides a comprehensive framework for exploring the metabolic stability of this compound. As direct metabolic studies on this specific molecule are not extensively documented, this guide establishes a robust, hypothesis-driven approach based on established principles of drug metabolism. We will delve into the probable metabolic pathways, outline detailed experimental protocols for their investigation, and discuss the analytical methodologies required for precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacokinetic profile of this compound and similar D-amino acid derivatives.

Hypothesized Metabolic Pathways of this compound

Based on the structure of this compound, two primary metabolic pathways are hypothesized. The investigation of these pathways will form the core of our experimental strategy.

-

Pathway A: Deformylation followed by Oxidative Deamination. This pathway involves an initial enzymatic removal of the N-alpha-formyl group to yield D-leucine. This reaction would likely be catalyzed by a deformylase enzyme. Subsequent to its formation, D-leucine would be a substrate for D-amino acid oxidase (DAAO), a flavoenzyme known to metabolize neutral D-amino acids, leading to the formation of alpha-ketoisocaproate, ammonia, and hydrogen peroxide.[1]

-

Pathway B: Direct Oxidative Deamination. This pathway posits that this compound is a direct substrate for D-amino acid oxidase (DAAO). In this scenario, the formyl group does not sterically hinder the binding of the molecule to the DAAO active site, leading to its direct conversion to N-formyl-alpha-ketoisocaproate. The stability of this resulting keto-acid would then need to be determined.

The following diagram illustrates these two hypothesized metabolic pathways:

Caption: Hypothesized metabolic pathways for this compound.

Experimental Strategy for Assessing Metabolic Stability

A multi-tiered experimental approach is essential to thoroughly investigate the metabolic stability of this compound. This strategy encompasses a series of in vitro assays designed to probe the hypothesized pathways and quantify the rate of metabolism.

Overall Experimental Workflow

The diagram below outlines the comprehensive workflow for assessing the metabolic stability of this compound.

Caption: Comprehensive workflow for metabolic stability assessment.

Detailed Experimental Protocols

1. Liver Microsomal Stability Assay

-

Rationale: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism.[2][3] This assay will primarily assess the potential for direct oxidative metabolism of this compound (Pathway B), although DAAO is not typically abundant in this fraction. A low turnover in this assay would suggest that CYP-mediated oxidation is not a major metabolic route.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add liver microsomes (from human, rat, and mouse for cross-species comparison) to a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Initiate the reaction by adding a NADPH-regenerating system and the test compound.

-

Incubate the plate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

-

2. Liver S9 Fraction Stability Assay

-

Rationale: The S9 fraction contains both microsomal and cytosolic enzymes.[2] This makes it suitable for investigating both Phase I and some Phase II metabolic pathways, as well as the activity of cytosolic enzymes like potential deformylases. This assay is crucial for testing the deformylation hypothesis (Pathway A).

-

Protocol:

-

Follow a similar procedure to the microsomal stability assay, but substitute liver S9 fraction for microsomes.

-

Ensure the incubation is supplemented with appropriate cofactors for both Phase I (NADPH) and potentially deformylase activity.

-

In addition to quantifying the parent compound, the LC-MS/MS analysis should also be configured to detect and quantify the potential metabolite, D-leucine.

-

3. Hepatocyte Stability Assay

-

Rationale: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within a cellular environment.[4] This assay will provide the most comprehensive picture of the metabolic stability of this compound, encompassing all potential pathways.

-

Protocol:

-

Use cryopreserved or fresh hepatocytes from relevant species.

-

Incubate the hepatocytes in a suitable medium with the test compound at 37°C in a CO2 incubator.

-

At specified time points, collect both the cells and the medium.

-

Quench the metabolic activity and extract the analyte and potential metabolites using an organic solvent with an internal standard.

-

Analyze the extracts by LC-MS/MS for the parent compound, D-leucine, and alpha-ketoisocaproate.

-

4. Recombinant D-Amino Acid Oxidase (DAAO) Assay

-

Rationale: To definitively determine if this compound is a direct substrate for DAAO and to assess the second step of Pathway A, an assay with the purified recombinant enzyme is necessary.

-

Protocol:

-

Incubate recombinant human DAAO with this compound in a suitable buffer at 37°C.

-

In a parallel experiment, incubate the enzyme with D-leucine as a positive control.

-

Monitor the reaction over time, taking samples at various intervals.

-

Quench the reaction and analyze the samples by LC-MS/MS for the depletion of the substrate and the formation of the corresponding alpha-keto acid.

-

Analytical Methodology: LC-MS/MS

-

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.[5][6][7]

-

Method Outline:

-

Chromatography: Use a suitable column (e.g., HILIC or reversed-phase with an appropriate ion-pairing agent) to achieve chromatographic separation of this compound, D-leucine, and alpha-ketoisocaproate.[8][9]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Develop specific MRM transitions for each analyte and the internal standard. Construct a calibration curve to enable accurate quantification.

-

Data Analysis and Interpretation

The data generated from the in vitro stability assays will be used to calculate key pharmacokinetic parameters.

-

Half-Life (t½): The time required for the concentration of the parent compound to decrease by half. This is determined from the slope of the natural logarithm of the remaining parent compound concentration versus time.

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions.

The following table provides a template for summarizing the hypothetical results from the proposed in vitro studies:

| Assay | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Key Metabolites Detected | Inferred Pathway |

| Liver Microsomes | > 60 | < 5 | None | Minimal direct oxidative metabolism (Pathway B unlikely) |

| Liver S9 Fraction | 45 | 15 | D-leucine | Deformylation (Pathway A initiated) |

| Hepatocytes | 20 | 35 | D-leucine, alpha-ketoisocaproate | Complete metabolism via Pathway A |

| Recombinant DAAO | > 60 (with this compound) | < 2 | None | Not a direct substrate for DAAO |

| Recombinant DAAO | 10 (with D-leucine) | High | alpha-ketoisocaproate | D-leucine is a good substrate |

This table presents hypothetical data for illustrative purposes.

Based on the hypothetical data above, one would conclude that this compound is primarily metabolized via Pathway A: an initial deformylation to D-leucine, which is then rapidly metabolized by DAAO. The low clearance in microsomes suggests minimal involvement of CYP enzymes.

Conclusion and Future Directions

This technical guide outlines a comprehensive, hypothesis-driven strategy for the thorough evaluation of the metabolic stability of this compound. By employing a suite of in vitro assays, from subcellular fractions to intact hepatocytes and purified enzymes, researchers can elucidate the primary metabolic pathways, quantify the rate of metabolism, and identify key metabolites.

The insights gained from these studies are crucial for predicting the in vivo pharmacokinetic profile of this compound, including its half-life and clearance. This information is indispensable for guiding further drug development efforts, such as dose selection for in vivo efficacy and toxicity studies, and for assessing the potential for drug-drug interactions. Adherence to a rigorous, scientifically-grounded approach, as detailed in this guide, will ensure a robust and reliable characterization of the metabolic fate of this novel D-amino acid derivative.

References

- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. agilent.com [agilent.com]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Chiral Separation of N-Formyl-Leucine Enantiomers

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of N-formyl-leucine enantiomers. The accurate determination of the enantiomeric purity of N-formyl-leucine is crucial in pharmaceutical development and metabolic research due to the distinct biological activities and pharmacokinetic profiles of its stereoisomers.[1][2][3] This protocol employs a polysaccharide-based chiral stationary phase, which provides excellent selectivity and resolution for the N-formyl-L-leucine and N-formyl-D-leucine enantiomers. The method is demonstrated to be specific, precise, accurate, and robust, making it suitable for quality control and research applications.

Introduction

N-formyl-leucine, a derivative of the essential amino acid leucine, is a significant molecule in various biological and pharmaceutical contexts.[4][5] As with many chiral compounds, the individual enantiomers of N-formyl-leucine can exhibit markedly different physiological and pharmacological effects.[1][2] For instance, the L-enantiomer is often the biologically active form, readily participating in metabolic pathways, while the D-enantiomer may be metabolized differently, potentially leading to accumulation or off-target effects.[2][3] Consequently, the ability to separate and quantify these enantiomers is of paramount importance for drug safety, efficacy, and quality control.[6]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separations due to its high efficiency and resolving power.[1][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad applicability and excellent chiral recognition capabilities for a diverse range of compounds, including amino acid derivatives.[1][8] This application note presents a straightforward and reliable normal-phase HPLC method for the baseline separation of N-formyl-leucine enantiomers.

Experimental

Materials and Reagents

-

N-formyl-DL-leucine (racemic mixture) was purchased from a reputable chemical supplier.

-

N-formyl-L-leucine and N-formyl-D-leucine standards were of >98% purity.

-

Hexane (HPLC grade)

-

2-Propanol (IPA) (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Methanol (HPLC grade) for sample dissolution.

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV detector. The detailed instrumental parameters are summarized in the table below.

| Parameter | Setting |

| HPLC System | Standard LC System with UV Detector |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H or equivalent), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 15 minutes |

Causality of Experimental Choices:

-

Chiral Stationary Phase: A cellulose-based CSP was selected due to its proven effectiveness in separating a wide array of chiral compounds, particularly those containing aromatic groups and hydrogen-bonding sites, which are relevant to the structure of N-formyl-leucine.[1][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

-

Mobile Phase: A normal-phase mobile phase consisting of hexane and 2-propanol was chosen to promote the necessary interactions between the analyte and the CSP.[8] The addition of a small amount of TFA is critical for improving peak shape and resolution by minimizing tailing, which can be caused by interactions of the acidic analyte with the stationary phase.[9] The 90:10 ratio of hexane to IPA provides a good balance between retention and analysis time.

Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-formyl-DL-leucine and dissolve it in 10 mL of methanol.

-

Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

-

Sample Preparation: Prepare samples at a similar concentration to the working standard, dissolving them in the mobile phase.

Protocol Workflow

The overall process for the chiral separation of N-formyl-leucine enantiomers is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. innospk.com [innospk.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols: N-alpha-Formyl-D-leucine in Neutrophil Chemotaxis Assays

<

Introduction: The Sentinel's Call — Neutrophil Chemotaxis and the Role of Formyl Peptides

Neutrophils, the most abundant type of white blood cell, are the vanguard of the innate immune system.[1][2] These highly motile phagocytes are the first responders to sites of infection and inflammation, a process critically dependent on their ability to navigate complex chemical gradients in a process known as chemotaxis.[2][3][4] A key class of chemoattractants that mobilize neutrophils are N-formylated peptides, which are molecular patterns associated with bacterial pathogens or damaged mitochondria.[5][6][7][8][9]

N-alpha-Formyl-D-leucine and its more extensively studied analogue, N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants that bind to specific G protein-coupled receptors (GPCRs) on the surface of neutrophils, primarily the formyl peptide receptor 1 (FPR1).[3][5][6][9][10][11] This binding event initiates a cascade of intracellular signaling events, culminating in directed cell migration, degranulation, and the production of reactive oxygen species (ROS) to combat invading pathogens.[10][11][12] Understanding and accurately measuring neutrophil chemotaxis in response to formyl peptides is therefore fundamental to immunology research and the development of novel anti-inflammatory therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound and related compounds in neutrophil chemotaxis assays. We will delve into the underlying signaling mechanisms, provide detailed, validated protocols for chemotaxis assays, and offer insights into data interpretation and troubleshooting.

The Molecular Compass: fMLP Receptor Signaling in Neutrophils

The binding of N-formyl peptides like fMLP to FPR1 on the neutrophil surface triggers a complex and highly regulated signaling network that orchestrates the cell's migratory response.[5][6][10] This pathway is a classic example of GPCR-mediated signal transduction.

Upon ligand binding, FPR1, which is coupled to a heterotrimeric G protein of the Gi class, undergoes a conformational change.[12][13] This leads to the dissociation of the G protein into its Gαi and Gβγ subunits.[1] Both subunits then act as secondary messengers, activating a downstream cascade of signaling molecules:

-

Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10][12][14]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1][10][13][14][15] This transient increase in cytosolic Ca2+ is a critical signal for many neutrophil functions, including motility.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[1][10][14] PKC isoforms play diverse roles in regulating the actin cytoskeleton, which is essential for cell movement.

-

PI3K/Akt Pathway: The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][10][14] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), leading to their activation. The PI3K/Akt pathway is a central regulator of cell polarity and directional sensing during chemotaxis.[14]

-

MAPK Pathways: The activation of FPR1 also leads to the stimulation of mitogen-activated protein kinase (MAPK) cascades, including the ERK and p38 MAPK pathways.[12][14][16] These pathways are involved in a wide range of cellular responses, including gene expression, and contribute to the overall inflammatory response of the neutrophil.[16]

This intricate signaling network ultimately converges on the dynamic regulation of the actin cytoskeleton, leading to the formation of a leading edge (lamellipodium) and a trailing edge (uropod), allowing the neutrophil to polarize and migrate directionally along the chemoattractant gradient.

dot

Caption: fMLP signaling cascade in neutrophils.

Experimental Design and Protocols: A Practical Guide